molecular formula C9H12ClNO B2927741 (S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride CAS No. 2550997-54-9

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride

Cat. No.: B2927741
CAS No.: 2550997-54-9
M. Wt: 185.65
InChI Key: ZURNDQAZTDOHEA-FVGYRXGTSA-N
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Description

This compound is a hydrochloride salt of a cyclopropylmethanol derivative. Cyclopropylmethanol is a type of alcohol, and the “pyridin-4-yl” indicates a pyridine ring, which is a basic aromatic ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclopropylmethyl halide with a 4-pyridyl carbanion, followed by the addition of hydrochloric acid to form the hydrochloride salt .


Molecular Structure Analysis

The molecular structure would consist of a cyclopropyl group (a three-carbon ring) attached to a methanol group (a carbon with three hydrogens and one hydroxyl group), which is further attached to a pyridine ring at the 4-position .


Chemical Reactions Analysis

As an alcohol, this compound would be expected to undergo reactions typical of alcohols, such as dehydration or oxidation. The presence of the pyridine ring could also enable it to participate in various types of aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, as a hydrochloride salt, it would likely be soluble in water .

Scientific Research Applications

Biocatalytic Synthesis

A study by Chen et al. (2021) describes the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA), aiming for a green, economic, and efficient synthesis method. Utilizing a water-cyclohexane liquid-liquid system with recombinant E. coli as a catalyst, they achieved a yield of 99.6% with high enantiomeric excess (>99%) in a significantly reduced time compared to traditional methods. This process illustrates the potential of biocatalysis in synthesizing complex organic compounds efficiently and sustainably (Chen et al., 2021).

Organic Synthesis

Another research focused on the synthesis of fulvenes through pyrrolidine-catalyzed condensation of carbonyl compounds with cyclopentadiene, showcasing a broad application in the synthesis of various aldehydes and ketones in methanol/water mixtures (Coşkun & Erden, 2011).

Materials Science

In materials science, Buvaylo et al. (2015) synthesized two novel compounds through oxidative condensation-cyclization, leading to the creation of organic-inorganic hybrid materials. These compounds exhibit interesting photophysical properties, suggesting applications in the development of new materials for optical and electronic devices (Buvaylo et al., 2015).

Inhibition Studies

Frank et al. (1989) explored the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors, contributing to the understanding of enzyme activity and inhibition at a molecular level. This research is crucial for designing inhibitors for specific biochemical pathways (Frank et al., 1989).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, it might interact with biological targets in the body to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its mechanism of action in more detail .

Properties

IUPAC Name

(S)-cyclopropyl(pyridin-4-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9(7-1-2-7)8-3-5-10-6-4-8;/h3-7,9,11H,1-2H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURNDQAZTDOHEA-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=NC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C2=CC=NC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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